molecular formula C13H13N5 B3054127 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 58347-29-8

7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B3054127
CAS RN: 58347-29-8
M. Wt: 239.28 g/mol
InChI Key: DKHAUCFCUSLQEI-UHFFFAOYSA-N
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Description

7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C13H13N5 . It is a powder in physical form .


Synthesis Analysis

A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor . The synthesis involves a three-step reaction starting with this compound . The method provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .


Molecular Structure Analysis

The molecular structure of 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be found in various chemical databases .


Chemical Reactions Analysis

The compound has been used in the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives . It has also been used in the synthesis of dioxopyrrolidindolinylamio-pyrazolo-pyrimidines and dioxoisoindolin-pyrazolo-pyrimidines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.28 . It has a melting point of 189-190 degrees Celsius . The InChI code for the compound is 1S/C13H13N5/c1-9-7-12(17-14)18-13(16-9)11(8-15-18)10-5-3-2-4-6-10/h2-8,16-17H,1,14H2 .

Scientific Research Applications

Ruthenium (II)-Hmtpo Complexes

7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine serves as a valuable reactant in the synthesis of ruthenium (II)-Hmtpo complexes. These complexes find applications in catalysis, materials science, and coordination chemistry. Researchers explore their potential as catalysts for various chemical transformations due to their unique electronic properties and ligand behavior .

Dihydroorotate Dehydrogenase Inhibitors with Antimalarial Activity

The compound has been investigated as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. DHODH inhibitors are of interest in antimalarial drug development. By disrupting pyrimidine synthesis in the parasite, they hinder its growth and survival .

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

Researchers have utilized 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in the Vilsmeier reaction. This reaction allows the introduction of formyl groups into various aromatic compounds. The resulting products have applications in organic synthesis, pharmaceuticals, and materials science .

Pharmacological Activity via Binding to HIV TAR RNA

The compound has been studied for its interaction with HIV TAR RNA (trans-activation response element RNA). TAR RNA plays a crucial role in HIV gene expression. Investigating the binding affinity of this compound to TAR RNA sheds light on potential therapeutic strategies for HIV treatment .

Space Charge Layer Studies in Silver Bromide Microcrystals

Interestingly, 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been used as an additive to study the space charge layer in silver bromide microcrystals. Understanding charge distribution and surface properties is essential for materials science and imaging applications .

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Beyond specific applications, this compound serves as a precursor for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. Researchers have explored its reactivity in constructing novel heterocyclic structures with diverse properties .

properties

IUPAC Name

(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-7-12(17-14)18-13(16-9)11(8-15-18)10-5-3-2-4-6-10/h2-8,17H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHAUCFCUSLQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365409
Record name 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58347-29-8
Record name 7-Hydrazinyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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